2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Brand Name: Vulcanchem
CAS No.: 116049-57-1
VCID: VC0015993
InChI: InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Molecular Formula: C₁₄H₂₀FNO₈
Molecular Weight: 349.31 g/mol

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

CAS No.: 116049-57-1

VCID: VC0015993

Molecular Formula: C₁₄H₂₀FNO₈

Molecular Weight: 349.31 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose - 116049-57-1

Description

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose is a chemical compound with the molecular formula C14H20FNO8C_{14}H_{20}FNO_8 . It is also known by other names, including 116049-57-1, 2-Acetamido-4-fluoro-1,3,6-tri-O-acetyl-2,4-dideoxy-D-glucopyranose, and 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE . This compound has a molecular weight of 349.31 g/mol . It is a fluorinated and modified sugar with acetamido groups .

Another similar compound is 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride, which has the molecular formula C14H20ClNO7C_{14}H_{20}ClNO_7 and a molecular weight of 365.76 g/mol . Yet another related compound is 2-Acetamido-4-O-{2-acetamido-4-O-[[3-O-[2,4-di-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-a-D-mannopyranosyl]-6-O-[2,6-di-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-mannopyranosyl]-b-D-mannopyranosyl]]-2-deoxy-b-D-glucopyranosyl}-6-O-(a-L-fucopyranosyl)-2-deoxy-b-D-thioglucopyranoside, which is listed in a catalog of oligosaccharides .

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CAS No. 116049-57-1
Product Name 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Molecular Formula C₁₄H₂₀FNO₈
Molecular Weight 349.31 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1
Standard InChIKey AUCRVLBGFFSCPW-LSGALXMHSA-N
SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Synonyms 2-(Acetylamino)-2,4-dideoxy-4-fluoro-D-glucopyranose 1,3,6-Triacetate;
PubChem Compound 9819740
Last Modified Sep 17 2023

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